molecular formula C16H23N3O B1445884 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1706463-08-2

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No. B1445884
M. Wt: 273.37 g/mol
InChI Key: ZDTXGFPPBUGGGI-UHFFFAOYSA-N
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Description

“4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” is an organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” include a molecular weight of 162.232 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 281.2±13.0 °C at 760 mmHg, and a melting point of 78-83°C . The flash point is 123.9±19.8 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including compounds like 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, play a significant role in drug discovery and development due to their versatile pharmacological properties. These compounds are found in a variety of therapeutic agents, including antipsychotic, antihistamine, and anticancer drugs, owing to their ability to interact with a wide range of biological targets. The structural motif of piperidine is crucial in the rational design of drugs, as slight modifications can lead to significant differences in medicinal potential (Rathi et al., 2016; Sikazwe et al., 2009).

Pharmacology and Biological Activity

The pharmacological importance of piperidine and its analogs extends to a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The diverse therapeutic applications of these compounds are attributed to their presence in natural products and their synthetic analogs, which have been explored for potential clinical uses. Piperidine alkaloids, in particular, have been studied for their various clinical applications and serve as a foundation for researchers to develop novel therapeutic agents with high efficacy (Singh et al., 2021).

Chemical Synthesis and Catalysis

The synthesis of complex molecules containing piperidine units is a key area of research, with applications in developing new materials and pharmaceuticals. Hybrid catalysts, for instance, are utilized for the synthesis of pyranopyrimidine scaffolds, demonstrating the importance of piperidine-based compounds in facilitating chemical transformations and producing molecules of interest for medicinal chemistry (Parmar et al., 2023).

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXGFPPBUGGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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